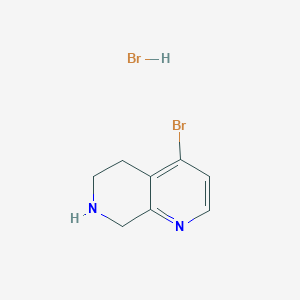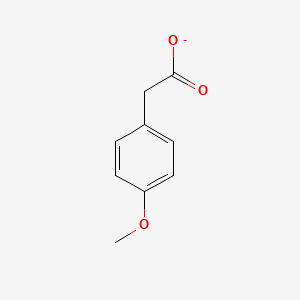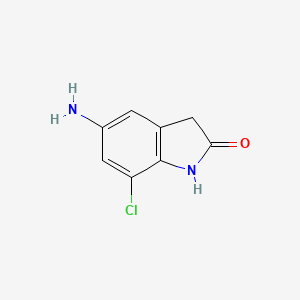![molecular formula C8H12N2O2 B8689586 (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate diamines with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance efficiency and selectivity. Catalysts such as Raney nickel or palladium on carbon are often employed to facilitate the cyclization reactions. The use of continuous flow reactors can also improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrazines and hydrogenated derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism by which (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: Known for its role in nucleic acids and various pharmaceuticals.
Pyrazine: Shares structural similarities and is used in flavoring and fragrance industries
Uniqueness
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with tailored biological and physical characteristics .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(9aS)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)/t6-/m0/s1 |
Clé InChI |
YXBLPNSWHUPKPH-LURJTMIESA-N |
SMILES isomérique |
C1CCN2[C@@H](C1)C(=O)NCC2=O |
SMILES canonique |
C1CCN2C(C1)C(=O)NCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[azetidine-3,2'-[2H]indene]-1-carboxylic acid, 6'-bromo-1',3'-dihydro-1'-oxo-, 1,1-dimethylethyl ester](/img/structure/B8689516.png)
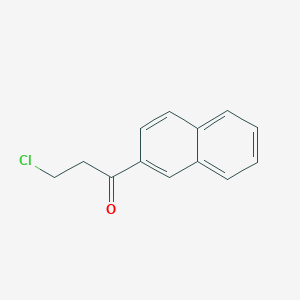
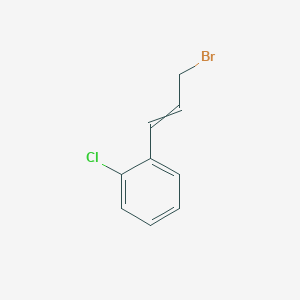
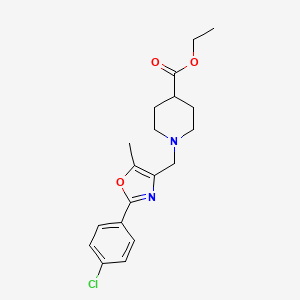
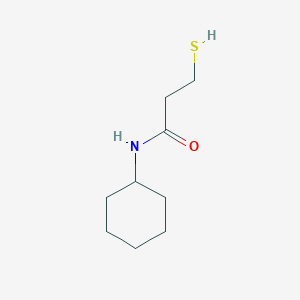
![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)

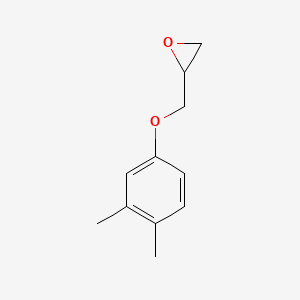
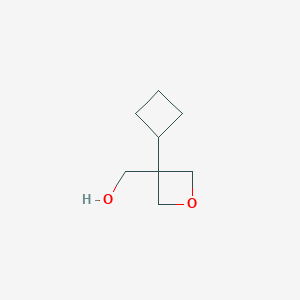
![[3-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8689589.png)
